Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the piperazine and ethyl ester groups. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of catalysts to increase reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and piperazine moiety are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylate
- Ethyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylate
- Ethyl 4-(4-bromophenyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
- Ethyl 4-(4-chlorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate
Uniqueness
Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H20ClN3O3S |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20ClN3O3S/c1-3-25-18(24)22-10-8-21(9-11-22)17(23)15-12(2)20-16(26-15)13-4-6-14(19)7-5-13/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
UITQVUVQAIEXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.